molecular formula C21H23N3O2S2 B6419985 3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040636-05-2

3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6419985
CAS No.: 1040636-05-2
M. Wt: 413.6 g/mol
InChI Key: OYPBITUXJIOHAW-UHFFFAOYSA-N
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Description

The compound “3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a thieno[3,2-d]pyrimidin-4-one moiety .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular formula of the compound is C22H25N3O2S2, and its molecular weight is 427.58 . It contains a piperidine ring, a thieno[3,2-d]pyrimidin-4-one moiety, and a phenyl group .

Future Directions

Piperidine derivatives, such as this compound, are an active area of research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective drugs.

Properties

IUPAC Name

3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-2-24-20(26)19-18(16(13-27-19)15-9-5-3-6-10-15)22-21(24)28-14-17(25)23-11-7-4-8-12-23/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPBITUXJIOHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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